molecular formula C10H14F3NO2 B8242593 tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate

tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate

Cat. No.: B8242593
M. Wt: 237.22 g/mol
InChI Key: BPDNIYHONMOAKF-UHFFFAOYSA-N
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Description

tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate: is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a trifluoropent-1-yn-3-yl group, and a carbamate functional group. Its unique structure makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5,5,5-trifluoropent-1-yne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the alkyne. The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, where reagents like alkyl halides can introduce new functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoropent-1-yn-3-yl group can form strong hydrogen bonds and van der Waals interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its inhibitory effects .

Comparison with Similar Compounds

tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate can be compared with other similar compounds such as:

    tert-butyl N-(5,5-difluoropent-1-yn-3-yl)carbamate: This compound has two fluorine atoms instead of three, which may affect its reactivity and binding affinity.

    tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)urethane: The urethane analog has a similar structure but different functional groups, leading to variations in chemical behavior and applications.

Properties

IUPAC Name

tert-butyl N-(5,5,5-trifluoropent-1-yn-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-5-7(6-10(11,12)13)14-8(15)16-9(2,3)4/h1,7H,6H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDNIYHONMOAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)(F)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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